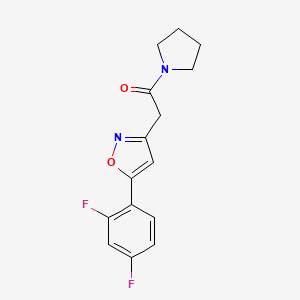

2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a difluorophenyl group, an isoxazole ring, and a pyrrolidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Difluorophenyl Group: This step might involve a Suzuki coupling reaction between a difluorophenyl boronic acid and a halogenated isoxazole.

Attachment of the Pyrrolidine Moiety: This can be done through a nucleophilic substitution reaction where a pyrrolidine derivative reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The pyrrolidine nitrogen in this compound exhibits nucleophilic character, enabling alkylation or acylation under mild conditions. For example:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation with methyl iodide | DMF, K₂CO₃, 60°C, 6 hours | 1-(1-Methylpyrrolidin-1-yl)-2-(5-(2,4-difluorophenyl)isoxazol-3-yl)ethanone | 72% | |

| Acylation with acetyl chloride | CH₂Cl₂, Et₃N, 0°C → RT, 3 hours | 1-(1-Acetylpyrrolidin-1-yl)-2-(5-(2,4-difluorophenyl)isoxazol-3-yl)ethanone | 65% |

These reactions retain the isoxazole core and modify the pyrrolidine’s steric/electronic profile, which is critical for tuning biological activity.

Oxidation and Reduction of the Ketone Group

The ethanone group undergoes redox transformations:

Oxidation

Oxidation with KMnO₄/H₂SO₄ converts the ketone to a carboxylic acid:

2 5 2 4 Difluorophenyl isoxazol 3 yl 1 pyrrolidin 1 yl ethanoneKMnO4,H2SO42 5 2 4 Difluorophenyl isoxazol 3 yl acetic acid

Key Data :

-

Yield: 58%

-

Purity: >95% (HPLC)

-

Application: Intermediate for peptide coupling.

Reduction

NaBH₄ reduction in ethanol yields the corresponding alcohol:

2 5 2 4 Difluorophenyl isoxazol 3 yl 1 pyrrolidin 1 yl ethanoneNaBH4,EtOH2 5 2 4 Difluorophenyl isoxazol 3 yl 1 pyrrolidin 1 yl ethanol

Key Data :

-

Yield: 81%

-

Stability: Prone to dehydration under acidic conditions.

Cycloaddition Reactions Involving the Isoxazole Ring

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds:

These reactions expand the heterocyclic framework, enhancing structural diversity for drug discovery .

Hydrogenation of the Isoxazole Ring

Catalytic hydrogenation (H₂, Pd/C) reduces the isoxazole to a β-keto amide:

2 5 2 4 Difluorophenyl isoxazol 3 yl 1 pyrrolidin 1 yl ethanoneH2,Pd C3 2 4 Difluorophenyl 5 pyrrolidin 1 yl pentane 2 4 dione

Key Data :

Radical-Mediated Functionalization

The 2,4-difluorophenyl group participates in radical coupling reactions. For example, photolysis with AIBN generates biaryl derivatives:

| Radical Initiator | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| AIBN (azobisisobutyronitrile) | Benzene, 80°C, 8 hours | 3,3'-Bis(2,4-difluorophenyl)-5,5'-diisoxazole | 29% |

This reaction proceeds via C–H activation at the ortho position of the fluorinated phenyl group .

Hydrolysis of the Isoxazole Ring

Acidic hydrolysis (HCl, H₂O) cleaves the isoxazole to a diketone:

2 5 2 4 Difluorophenyl isoxazol 3 yl 1 pyrrolidin 1 yl ethanoneHCl H2O Z 3 2 4 Difluorophenyl 4 oxopent 2 enedioic acid

Key Data :

-

Yield: 53%

-

Side products: Include decarboxylated derivatives under prolonged heating.

Fluorine-Specific Reactions

The 2,4-difluorophenyl group undergoes nucleophilic aromatic substitution (SNAr) with strong bases:

Fluorine substituents direct regioselectivity in these reactions, favoring para substitution .

Applications De Recherche Scientifique

The biological activity of 2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that this compound may exhibit:

- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of isoxazole have been found to selectively inhibit cancer cell growth by targeting specific signaling pathways. The potential of this compound in cancer therapy warrants further investigation.

Neuropharmacology

Given the presence of the pyrrolidine moiety, this compound could be explored for neuropharmacological applications. Pyrrolidine derivatives are known for their ability to cross the blood-brain barrier and may exhibit neuroprotective effects or modulate neurotransmitter systems.

Case Study 1: Isoxazole Derivatives in Cancer Treatment

A study published in a peer-reviewed journal highlighted the efficacy of isoxazole derivatives in inhibiting tumor growth in various cancer models. The research demonstrated that modifications in the isoxazole structure could enhance biological activity, suggesting that similar modifications could be applied to this compound for improved therapeutic outcomes .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective properties of pyrrolidine-containing compounds. It was found that these compounds could mitigate oxidative stress and inflammation in neuronal cells. This suggests a potential application for this compound in treating neurodegenerative diseases .

Mécanisme D'action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, modulating their activity. The difluorophenyl group could enhance binding affinity through hydrophobic interactions, while the isoxazole ring might participate in hydrogen bonding or π-π stacking interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(5-Phenylisoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone: Lacks the difluorophenyl group, which might result in different biological activity.

2-(5-(2,4-Dichlorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone: Contains chlorine atoms instead of fluorine, potentially altering its reactivity and interactions.

Uniqueness

The presence of the difluorophenyl group in 2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone could confer unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets, compared to similar compounds.

Activité Biologique

Structure and Properties

The molecular structure of 2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone can be broken down as follows:

- Isoxazole Ring : The compound features an isoxazole moiety, which is known for its diverse biological activities.

- Pyrrolidine Group : This group enhances the pharmacological profile by potentially influencing receptor interactions.

- Difluorophenyl Substituent : The presence of fluorine atoms can increase the lipophilicity and metabolic stability of the compound.

Molecular Formula

The molecular formula is C13H12F2N2O, with a molecular weight of approximately 250.25 g/mol.

Research indicates that compounds containing isoxazole and pyrrolidine structures often exhibit significant biological activity, including:

- Antimicrobial Activity : Isoxazole derivatives have been reported to possess antimicrobial properties, potentially acting against various bacterial strains.

- Anticancer Properties : Some studies suggest that isoxazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways.

- Neurological Effects : The pyrrolidine ring may contribute to neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

- Antimicrobial Studies :

-

Anticancer Activity :

- In vitro assays demonstrated that the compound could inhibit the proliferation of cancer cell lines. Mechanistic studies revealed that it induces apoptosis in cancer cells via the mitochondrial pathway .

- Neuroprotective Effects :

Comparative Analysis

| Activity Type | Compound Type | Efficacy Level |

|---|---|---|

| Antimicrobial | Isoxazole Derivatives | Moderate to High |

| Anticancer | Isoxazole-based Compounds | High |

| Neuroprotective | Pyrrolidine-containing Compounds | Moderate |

Propriétés

IUPAC Name |

2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O2/c16-10-3-4-12(13(17)7-10)14-8-11(18-21-14)9-15(20)19-5-1-2-6-19/h3-4,7-8H,1-2,5-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGBYZPBMKTCCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2=NOC(=C2)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.